molecular formula C19H14ClN5O3S2 B2844888 (E)-N-carbamoyl-4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzenesulfonamide CAS No. 799770-67-5

(E)-N-carbamoyl-4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzenesulfonamide

Cat. No. B2844888
CAS RN: 799770-67-5
M. Wt: 459.92
InChI Key: QIHPKWNDUHZESU-JLHYYAGUSA-N
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Description

Thiazole derivatives have been studied for their pharmacological activities . They are synthesized from 2-amino-4-aryl-thiazole and other compounds . These compounds have been evaluated for their in vitro antibacterial activity against various bacteria .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of 2-amino-4-aryl-thiazole with other compounds . For example, 2-amino-4-(4-chloro phenyl)-1,3-thiazole was synthesized by refluxing thiourea with para-chloro phenacyl bromide in absolute methanol .


Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation and refluxing with various reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using FTIR spectroscopy, 1H NMR, mass spectral, and elemental analysis .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which this compound is a part of, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have also been found to have analgesic properties . This means they could potentially be used in the development of new pain relief medications.

Anti-Inflammatory Activity

These compounds have shown anti-inflammatory effects . This could make them useful in treating conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.

Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial properties . They could potentially be used in the development of new drugs to treat bacterial infections.

Antifungal Activity

The compound has shown potent antifungal activity against Candida albicans and Candida glabrata . It could potentially be used in the development of new antifungal medications .

Antiviral Activity

Thiazole derivatives have shown antiviral properties . This suggests potential use in the development of new antiviral drugs.

Antitumor and Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor and cytotoxic activities . This suggests potential use in the development of new cancer treatments.

Neuroprotective Activity

Thiazole derivatives have shown neuroprotective effects . This suggests potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

properties

IUPAC Name

[4-[[(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]phenyl]sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O3S2/c20-14-3-1-12(2-4-14)17-11-29-18(24-17)13(9-21)10-23-15-5-7-16(8-6-15)30(27,28)25-19(22)26/h1-8,10-11,23H,(H3,22,25,26)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHPKWNDUHZESU-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)NC(=O)N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)S(=O)(=O)NC(=O)N)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-carbamoyl-4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzenesulfonamide

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